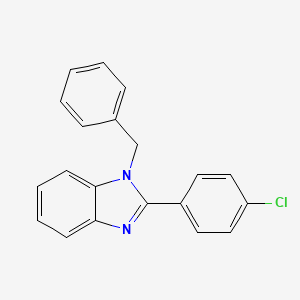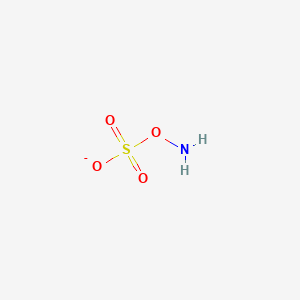
Amino sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino sulfate is a compound that contains both an amino group and a sulfate group. It is a derivative of amino acids, which are the building blocks of proteins. The presence of the sulfate group imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of amino sulfate typically involves the sulfation of amino acids or their derivatives. One common method is the reaction of amino acids with sulfur trioxide or chlorosulfonic acid under controlled conditions. This reaction results in the formation of this compound esters. Another method involves the use of sulfating agents such as sulfuric acid or sulfamic acid in the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfation processes. These processes may involve the use of continuous reactors where amino acids are reacted with sulfur trioxide or sulfuric acid. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The resulting this compound is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
Amino sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to amino alcohols or other reduced forms.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amino alcohols.
科学的研究の応用
Amino sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: this compound derivatives are studied for their role in biological processes, including enzyme function and protein interactions.
Medicine: Some this compound compounds have therapeutic potential and are investigated for their use in drug development.
Industry: this compound is used in the production of surfactants, detergents, and other industrial chemicals.
作用機序
The mechanism of action of amino sulfate involves its interaction with molecular targets such as enzymes and receptors. The sulfate group can participate in hydrogen bonding and electrostatic interactions, which influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Amino sulfate can be compared with other sulfur-containing amino acids such as cysteine and methionine. While cysteine and methionine are naturally occurring amino acids with essential roles in protein synthesis and metabolism, this compound is a synthetic derivative with unique chemical properties. Unlike cysteine and methionine, this compound contains a sulfate group, which imparts different reactivity and solubility characteristics.
Similar Compounds
Cysteine: Contains a thiol group and is involved in protein synthesis and detoxification processes.
Methionine: Contains a thioether group and is essential for protein synthesis and methylation reactions.
Taurine: Contains a sulfonic acid group and is involved in bile salt formation and osmoregulation.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties, derived from the presence of both amino and sulfate groups, make it a valuable reagent and building block for various scientific and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.
特性
IUPAC Name |
amino sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3NO4S/c1-5-6(2,3)4/h1H2,(H,2,3,4)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPBABKTKYNPMH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NOS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2NO4S- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B12366506.png)
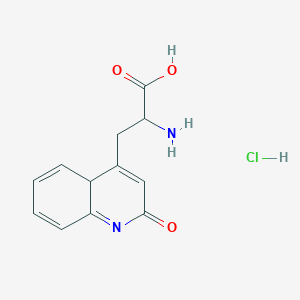

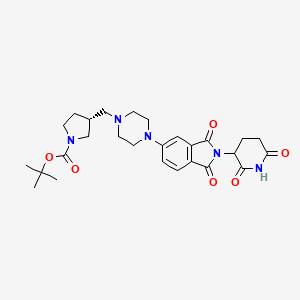


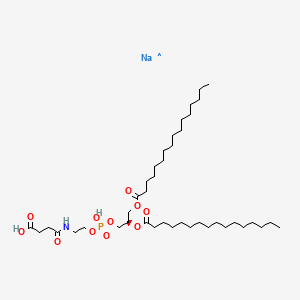
![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)
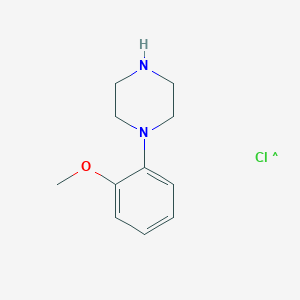
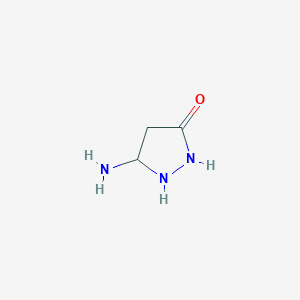
![(3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12366542.png)
